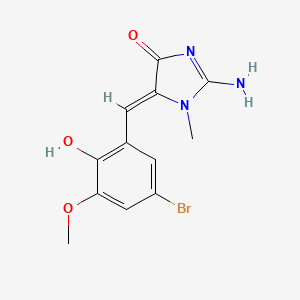![molecular formula C17H11Cl2NO B5909122 2-[2-(2,6-dichlorophenyl)vinyl]-8-quinolinol](/img/structure/B5909122.png)
2-[2-(2,6-dichlorophenyl)vinyl]-8-quinolinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(2,6-dichlorophenyl)vinyl]-8-quinolinol, also known as DCQ, is a chemical compound that has been extensively studied for its potential applications in scientific research. DCQ is a member of the quinoline family of compounds and has been shown to have a range of interesting biochemical and physiological effects. In
Wirkmechanismus
The exact mechanism of action of 2-[2-(2,6-dichlorophenyl)vinyl]-8-quinolinol is not fully understood, but it is believed to involve the inhibition of DNA synthesis and the induction of apoptosis in cancer cells. 2-[2-(2,6-dichlorophenyl)vinyl]-8-quinolinol has also been shown to inhibit the activity of topoisomerase II, an enzyme that plays a key role in DNA replication and repair.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, 2-[2-(2,6-dichlorophenyl)vinyl]-8-quinolinol has been shown to have a range of interesting biochemical and physiological effects. 2-[2-(2,6-dichlorophenyl)vinyl]-8-quinolinol has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This could make 2-[2-(2,6-dichlorophenyl)vinyl]-8-quinolinol a useful tool for studying the role of acetylcholine in the nervous system. 2-[2-(2,6-dichlorophenyl)vinyl]-8-quinolinol has also been shown to have anti-inflammatory and antioxidant properties, which could make it a useful tool for studying the role of inflammation and oxidative stress in a range of different diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-[2-(2,6-dichlorophenyl)vinyl]-8-quinolinol in lab experiments is its high potency. 2-[2-(2,6-dichlorophenyl)vinyl]-8-quinolinol has been shown to have anti-tumor activity at concentrations as low as 10 nM, making it a useful tool for studying the mechanisms of cancer cell death. However, one of the main limitations of using 2-[2-(2,6-dichlorophenyl)vinyl]-8-quinolinol in lab experiments is its relatively poor solubility in water, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are a number of interesting future directions for research on 2-[2-(2,6-dichlorophenyl)vinyl]-8-quinolinol. One area of research that is particularly promising is the development of 2-[2-(2,6-dichlorophenyl)vinyl]-8-quinolinol analogs with improved solubility and bioavailability. Another area of research that is of interest is the use of 2-[2-(2,6-dichlorophenyl)vinyl]-8-quinolinol as a tool for studying the role of acetylcholine in the nervous system. Finally, there is also potential for the use of 2-[2-(2,6-dichlorophenyl)vinyl]-8-quinolinol in combination with other anti-cancer drugs to improve their efficacy and reduce side effects.
Synthesemethoden
2-[2-(2,6-dichlorophenyl)vinyl]-8-quinolinol can be synthesized using a variety of methods, including the Pd-catalyzed Suzuki-Miyaura coupling reaction, the Sonogashira coupling reaction, and the Heck coupling reaction. The most commonly used method for synthesizing 2-[2-(2,6-dichlorophenyl)vinyl]-8-quinolinol is the Pd-catalyzed Suzuki-Miyaura coupling reaction, which involves the reaction of 2,6-dichlorobenzaldehyde and 8-hydroxyquinoline with a palladium catalyst in the presence of a base.
Wissenschaftliche Forschungsanwendungen
2-[2-(2,6-dichlorophenyl)vinyl]-8-quinolinol has been shown to have a range of potential applications in scientific research. One of the most promising applications of 2-[2-(2,6-dichlorophenyl)vinyl]-8-quinolinol is in the field of cancer research. 2-[2-(2,6-dichlorophenyl)vinyl]-8-quinolinol has been shown to have anti-tumor activity in a number of different cancer cell lines, including breast cancer, lung cancer, and colon cancer. 2-[2-(2,6-dichlorophenyl)vinyl]-8-quinolinol has also been shown to have anti-inflammatory and antioxidant properties, which could make it a useful tool for studying the role of inflammation and oxidative stress in the development of cancer.
Eigenschaften
IUPAC Name |
2-[(E)-2-(2,6-dichlorophenyl)ethenyl]quinolin-8-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2NO/c18-14-4-2-5-15(19)13(14)10-9-12-8-7-11-3-1-6-16(21)17(11)20-12/h1-10,21H/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXDAPKIGZDFBEA-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)N=C(C=C2)C=CC3=C(C=CC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C(=C1)O)N=C(C=C2)/C=C/C3=C(C=CC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-allyl-5-{5-chloro-2-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5909044.png)
![5-{2-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5909064.png)
![5-{5-chloro-2-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5909070.png)
![5-imino-6-{3-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5909078.png)
![4-{[3-(acetylamino)-4-chlorophenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5909084.png)
![4-[(5-imino-7-oxo-2-phenyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl benzenesulfonate](/img/structure/B5909090.png)
![5-{[2-methyl-1-(2-methylbenzyl)-1H-indol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5909103.png)
![3-allyl-5-{4-[2-(2,4-dimethylphenoxy)ethoxy]-3-ethoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5909111.png)
![5-{4-[2-(4-sec-butylphenoxy)ethoxy]-3-ethoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5909115.png)

![3-(allylthio)-6-[2-(2-furyl)vinyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5909131.png)
![4-[(4-methoxy-3-methylbenzylidene)amino]-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5909135.png)
![N-{[5-(3-chlorophenyl)-2-furyl]methylene}-3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B5909142.png)
